Cas no 1353982-56-5 ([1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1353982-56-5x500.png)
[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester
- Benzyl (1-(2-aminoacetyl)piperidin-4-yl)(ethyl)carbamate
- AM94538
- [1-(2-Aminoacetyl)piperidin-4-yl]ethylcarbamic acid benzyl ester
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- インチ: 1S/C17H25N3O3/c1-2-20(15-8-10-19(11-9-15)16(21)12-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3
- InChIKey: PVMJIULOKIQMBN-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC)C1CCN(C(CN)=O)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 389
- トポロジー分子極性表面積: 75.9
[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083809-500mg |
1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester |
1353982-56-5 | 500mg |
£694.00 | 2022-03-01 |
[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl esterに関する追加情報
Compound CAS No. 1353982-56-5: [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic Acid Benzyl Ester
CAS No. 1353982-56-5 refers to the compound named [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester, which is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities.
The molecular structure of [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester comprises a piperidine ring, an amino acetyl group, and a benzyl ester moiety. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as the core structure, while the amino acetyl group introduces additional functional diversity. The benzyl ester group further enhances the molecule's solubility and stability, making it suitable for various synthetic and analytical purposes.
Recent studies have highlighted the importance of CAS No. 1353982-56-5 in drug discovery and development processes. Its unique combination of functional groups allows for versatile interactions with biological systems, potentially leading to novel therapeutic agents. Researchers have explored its role in inhibiting specific enzymes and proteins, which could pave the way for treatments targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester involves multi-step organic reactions, including nucleophilic substitutions, condensations, and esterifications. These reactions require precise control over reaction conditions to ensure high yields and purity of the final product. Advances in catalytic methods and green chemistry have further optimized the synthesis process, reducing environmental impact while maintaining product quality.
In terms of applications, this compound has shown promise in materials science as well. Its ability to form stable amide bonds makes it a valuable component in polymer synthesis and surface modification techniques. Additionally, its photostability and thermal resistance have been explored for use in advanced materials such as coatings and adhesives.
Recent research has also focused on understanding the relationship between the molecular structure of CAS No. 1353982-56-5 and its physical properties. Computational modeling techniques have been employed to predict its solubility, stability, and reactivity under different conditions. These insights are crucial for optimizing its use in industrial and biomedical applications.
The growing interest in [1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is evident from the increasing number of scientific publications and patent filings related to this compound. Its versatility as a building block in organic synthesis continues to drive innovation across multiple disciplines.
In conclusion, CAS No. 1353982-56-5 represents a significant advancement in organic chemistry with wide-ranging applications across pharmaceuticals, materials science, and beyond. As research into this compound progresses, it is anticipated that new discoveries will further enhance its utility and contribute to solving complex scientific challenges.
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